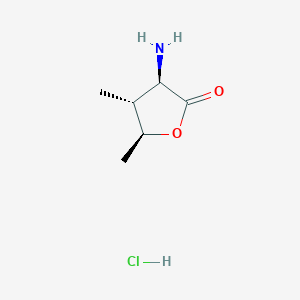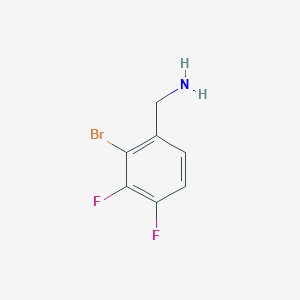
(2-Bromo-3,4-difluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-3,4-difluorophenyl)methanamine is an organic compound with the molecular formula C7H6BrF2N It is a substituted phenylmethanamine, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,4-difluorophenyl)methanamine typically involves the following steps:
-
Bromination: : The starting material, 3,4-difluoroaniline, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. This step introduces the bromine atom at the 2-position of the phenyl ring.
-
Amination: : The brominated intermediate is then subjected to amination. This can be achieved through a nucleophilic substitution reaction where the bromine atom is replaced by an amine group. Common reagents for this step include ammonia or primary amines under conditions such as heating or using a solvent like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3,4-difluorophenyl)methanamine can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding phenols.
-
Oxidation: : The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
-
Reduction: : The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 2-hydroxy-3,4-difluorophenylmethanamine.
Oxidation: Formation of 2-bromo-3,4-difluoronitrobenzene.
Reduction: Formation of 2-bromo-3,4-difluorophenylethylamine.
Scientific Research Applications
(2-Bromo-3,4-difluorophenyl)methanamine has several applications in scientific research:
-
Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
-
Biological Studies: : The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
-
Materials Science: : It is explored for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2-Bromo-3,4-difluorophenyl)methanamine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4,5-difluorophenyl)methanamine
- (3-Bromo-2,4-difluorophenyl)methanamine
- (4-Bromo-2,3-difluorophenyl)methanamine
Uniqueness
(2-Bromo-3,4-difluorophenyl)methanamine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning can significantly affect the compound’s reactivity and interaction with biological targets compared to its isomers.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
(2-bromo-3,4-difluorophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H,3,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVBNKFPKLJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CN)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
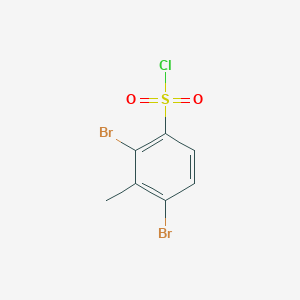
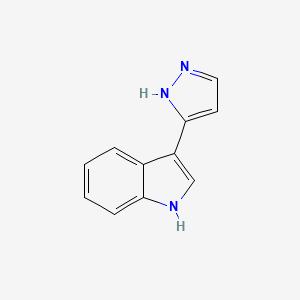
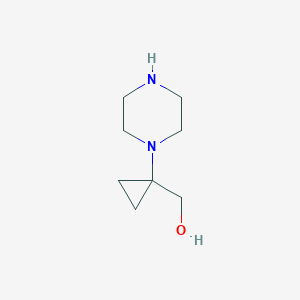
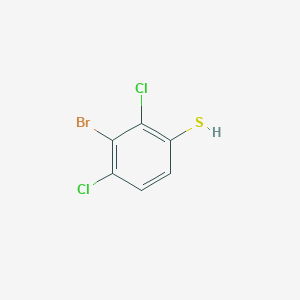
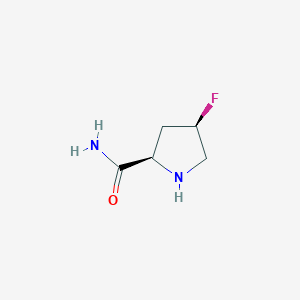
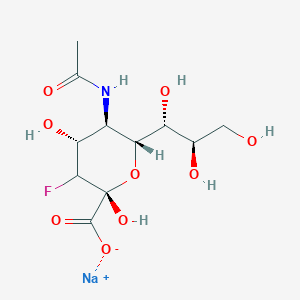
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)
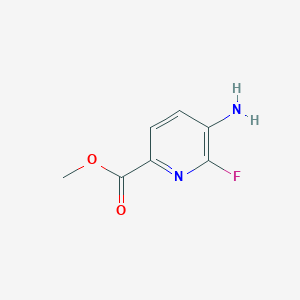
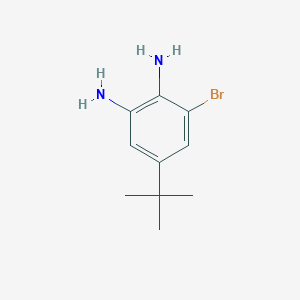

![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)
